molecular formula C5H7N3O2 B082218 3,5-Dimethyl-4-nitro-1H-pyrazole CAS No. 14531-55-6

3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No. B082218
CAS RN: 14531-55-6
M. Wt: 141.13 g/mol
InChI Key: OFQCJVVJRNPSET-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1H-pyrazole is an organic compound with the molecular formula C5H7N3O2 . It has a molecular weight of 141.13 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-4-nitro-1H-pyrazole is 1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3, (H,6,7) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-nitro-1H-pyrazole is a solid at room temperature . It has a boiling point of 304.5°C at 760 mmHg and a melting point of 123-124°C .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

3,5-dimethyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQCJVVJRNPSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162980
Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitro-1H-pyrazole

CAS RN

14531-55-6
Record name 3,5-Dimethyl-4-nitropyrazole
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Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Record name 3,5-Dimethyl-4-nitro-1H-pyrazole
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethylpyrazole (86.5 g, 0.90 mol) in concentrated sulfuric acid (170 ml), conc nitric acid (103 ml, d=1.423) was added with stirring and icecooling. After one hour concentrated sulfuric acid (100 ml) was added slowly with stirring resulting in a temperature rise to 70°-80° C. After stirring overnight at 30°-35° C., the mixture was poured into ice (1.5 l) and neutralized with potassium hydroxide. Extraction with methylene chloride (3×350 ml), drying of the organic phase (Na2SO4) and evaporation gave off-white crystals which were dried in vacuo at 70°. Yield 106.2 g=83.6%, m.p. 125°.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,5-dimethyl-4-nitro-1H-pyrazole influence its coordination behavior with metal ions like silver(I)?

A1: 3,5-Dimethyl-4-nitro-1H-pyrazole acts as a N-monodentate ligand, meaning it coordinates to metal ions through a single nitrogen atom. In the case of silver(I), this results in a linear N-Ag-N geometry []. The presence of the nitro (NO2) and methyl (CH3) substituents on the pyrazole ring also plays a significant role in the overall crystal packing and supramolecular assembly. For instance, in the complex , the NO2 groups participate in Ag…O interactions, contributing to the formation of a layered structure [].

Q2: How does the choice of counterion affect the supramolecular assembly of (η3-allyl)palladium complexes containing 3,5-dimethyl-4-nitro-1H-pyrazole?

A2: The counterion plays a crucial role in dictating the intermolecular interactions and thus the overall structure of the complex. For example, in [Pd(η3-C3H5)(Hdmnpz)2]BF4, strong hydrogen bonds form between the pyrazole NH groups and the BF4- anions, resulting in one-dimensional polymeric chains []. These chains are further connected through bifurcated hydrogen bonds and interactions involving the NO2 and CH3 substituents, leading to a three-dimensional network. In contrast, the complex [Pd(η3-C3H5)(Hdmnpz)2]NO3 features cyclic dimers formed via NH…O hydrogen bonds between the NO3- anions and the pyrazole NH groups []. These dimers are further linked through CH…O hydrogen bonds involving the allyl group and the NO3- anion, creating a layered structure. Therefore, the differing hydrogen bonding capabilities and spatial arrangements of BF4- and NO3- lead to distinct supramolecular architectures.

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